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Abstract
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the

enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] As the catalytic

subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic

regulation through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with

gene silencing.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various

cancers, particularly B-cell lymphomas.[1][3] This document provides a comprehensive

overview of the chemical structure, properties, and biological activity of EPZ011989, serving as

a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Properties
EPZ011989, with the chemical name N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-

(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-

morpholinoprop-1-yn-1-yl)benzamide, is a pyridone-containing compound.[1] Its structure is

optimized for potent and selective binding to the S-adenosyl-L-methionine (SAM) binding

pocket of EZH2.[1]
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Property Value Reference

Molecular Formula C35H51N5O4 [4][5]

Molecular Weight 605.8 g/mol [4]

CAS Number 1598383-40-4 [5][6]

Appearance Crystalline solid [5]

Solubility
DMSO: 10 mg/mL, Ethanol: 20

mg/mL
[5]

Mechanism of Action and Biological Activity
EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with a Ki

value of less than 3 nM.[1][2][6] It exhibits high selectivity for EZH2 over other histone

methyltransferases, including a >15-fold selectivity against the closely related EZH1.[1][2] By

inhibiting EZH2, EPZ011989 leads to a reduction in global H3K27 methylation levels, which in

turn reactivates the expression of silenced tumor suppressor genes.[1][6]

Signaling Pathway
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Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.

In Vitro and In Vivo Efficacy
EPZ011989 has demonstrated significant anti-proliferative activity in various cancer cell lines,

particularly those with EZH2 mutations.[6] In vivo studies using mouse xenograft models of

human B-cell lymphoma have shown robust tumor growth inhibition upon oral administration of

EPZ011989.[1][7]

Quantitative Biological Data
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Parameter Cell Line/Model Value Reference

Ki (EZH2 inhibition) Mutant and Wild-Type < 3 nM [1][2][6]

IC50 (cellular H3K27

methylation)

WSU-DLCL2 (Y641F

mutant)
94 nM [6][8]

Lowest Cytotoxic

Concentration (LCC)
WSU-DLCL2 208 nM [6][8]

In Vivo Efficacy

(Tumor Growth

Inhibition)

KARPAS-422

xenograft

Significant at 250 and

500 mg/kg BID
[1]

Pharmacokinetic Properties
EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and

metabolic stability, making it a suitable candidate for in vivo studies and potential clinical

development.[1][6]

Parameter Species Value Reference

Oral Bioavailability Mouse Orally active [6]

Dosing Regimen (in

vivo)
Mouse

250-1000 mg/kg,

single or BID
[1][6]

Experimental Protocols
EZH2 Inhibition Assay (Biochemical)
A common method to determine the inhibitory constant (Ki) is a radiometric assay using purified

PRC2 complex, a histone H3 substrate, and radiolabeled SAM.
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Workflow

Start

Incubate purified PRC2 complex
with varying concentrations of EPZ011989

Add Histone H3 substrate and
[3H]-SAM (radiolabeled methyl donor)

Allow methylation reaction to proceed

Stop reaction and capture histones
on filter paper

Measure incorporated radioactivity
using a scintillation counter

Calculate Ki value
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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